2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase .
Synthesis Analysis
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine involves the use of a microwave technique . This method is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine are complex and involve various steps . The compound has been found to be most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .Physical And Chemical Properties Analysis
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 153.57 .Scientific Research Applications
Anticancer Therapeutics
Pyrrolo[3,2-d]pyrimidines have been extensively studied as potential antiproliferative agents, particularly in cancer therapy. A focus on the N5 of the pyrrole ring in these compounds has shown significant promise. Modified pyrrolo[3,2-d]pyrimidines exhibited strong correlation to known DNA alkylators and groove binders, acting as potential DNA or RNA alkylators. This suggests their potential role in developing new antiproliferative lead compounds (Cawrse et al., 2019).
Antiviral Agents
Pyrrolopyrimidine compounds have shown effectiveness against viral infections, such as Bovine Viral Diarrhea Virus (BVDV). Compounds with specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold demonstrated potent inhibitory action against BVDV, suggesting their potential as novel antiviral agents (Sroor et al., 2019).
Antibacterial Agents
Derivatives of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine have been evaluated for their antibacterial properties. Certain derivatives showed significant potential as antibacterial agents, highlighting the scope of these compounds in treating bacterial infections (Etemadi et al., 2016).
Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine nucleus, being a deaza-isostere of adenine, has been utilized in ATP-competitive inhibitors of various kinases. This is particularly relevant in the treatment of inflammatory or myeloproliferative diseases. Recent studies have shown a surge in the development of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, some of which are in clinical trials (Musumeci et al., 2017).
Fluorescence and Photophysical Properties
Pyrrolo[2,3-d]pyrimidines have been synthesized and characterized for their photophysical properties, including fluorescence. This suggests their potential application in the development of optical materials or sensors (Tumkevičius et al., 2010).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of pyrimidine derivatives, including those of the pyrrolo[2,3-d]pyrimidine class. These studies provide insights into their potential use in treating oxidative stress-related conditions (Rani et al., 2012).
Safety And Hazards
The safety information for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine indicates that it is a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPASWKWXDDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672149 | |
Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
1119280-66-8 | |
Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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